3-(Benzyloxy)-5-chloro-2-pyridinamine
Overview
Description
3-(Benzyloxy)-5-chloro-2-pyridinamine is an organic compound that belongs to the class of aminopyridines It is characterized by a pyridine ring substituted with a benzyloxy group at the third position, a chlorine atom at the fifth position, and an amino group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-5-chloro-2-pyridinamine typically involves the following steps:
Nitration and Reduction: The starting material, 3-hydroxy-5-chloropyridine, undergoes nitration to introduce a nitro group at the second position. This is followed by reduction to convert the nitro group to an amino group, yielding 3-hydroxy-5-chloro-2-pyridinamine.
Benzylation: The hydroxyl group at the third position is then protected by benzylation using benzyl chloride in the presence of a base such as potassium carbonate, resulting in this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps, and efficient purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form a benzaldehyde derivative.
Reduction: The nitro group in intermediates can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom at the fifth position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridinamine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Benzyloxy)-5-chloro-2-pyridinamine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-5-chloro-2-pyridinamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives synthesized from this compound.
Comparison with Similar Compounds
3-(Benzyloxy)-2-pyridinamine: Lacks the chlorine atom at the fifth position.
5-Chloro-2-pyridinamine: Lacks the benzyloxy group at the third position.
3-(Benzyloxy)-5-bromo-2-pyridinamine: Similar structure but with a bromine atom instead of chlorine.
Uniqueness: 3-(Benzyloxy)-5-chloro-2-pyridinamine is unique due to the presence of both the benzyloxy group and the chlorine atom, which can influence its reactivity and biological activity
Properties
IUPAC Name |
5-chloro-3-phenylmethoxypyridin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c13-10-6-11(12(14)15-7-10)16-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIRXFDNDWPRAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC(=C2)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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